molecular formula C25H19N3O3 B12405233 N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

Cat. No.: B12405233
M. Wt: 409.4 g/mol
InChI Key: AGUNDEAVRTZOAH-UHFFFAOYSA-N
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Description

N-[[3-(1,3-Benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is a β-carboline derivative characterized by a pyrido[3,4-b]indole core linked to a benzodioxol-5-yloxy-substituted benzylamine group. Its molecular formula is C₂₅H₁₉N₃O₃ (MW: 409.437 g/mol), with a planar aromatic system and hydrogen bond donors/acceptors (HBD=2, HBA=3) contributing to its polar surface area (tPSA ≈ 60–70 Ų inferred from structural analogs) .

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

InChI

InChI=1S/C25H19N3O3/c1-2-7-21-19(6-1)20-12-25(27-14-22(20)28-21)26-13-16-4-3-5-17(10-16)31-18-8-9-23-24(11-18)30-15-29-23/h1-12,14,28H,13,15H2,(H,26,27)

InChI Key

AGUNDEAVRTZOAH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=CC(=C3)CNC4=NC=C5C(=C4)C6=CC=CC=C6N5

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to the Pyrido[3,4-b]indole Core

Pictet-Spengler Approach

The Pictet-Spengler reaction represents a foundational method for constructing the β-carboline core. This approach utilizes tryptamine derivatives and appropriate carbonyl compounds to generate the six-membered ring of the pyrido[3,4-b]indole system.

For generating 3-substituted derivatives, the reaction typically proceeds via the following sequence:

Tryptamine + α-keto acid derivative → β-carboline core with 3-position functionality

This approach is particularly valuable when seeking to introduce functionality at the 3-position of the final product, as in our target compound.

Bischler-Napieralski Cyclization

An alternative approach involves the Bischler-Napieralski cyclization, which proceeds through N-acyltryptamine intermediates. The general reaction sequence involves:

  • N-acylation of tryptamine
  • Cyclization using dehydrating agents (POCl₃, P₂O₅)
  • Subsequent oxidation or reduction depending on the desired oxidation state

This method can be particularly useful for generating dihydro-β-carbolines that can be further functionalized at the 3-position.

Gramine-Based Routes

Drawing from the methodologies described for related heterocycles, the gramine route offers a versatile approach to functionalized pyrido[3,4-b]indoles. This approach typically involves:

  • Preparation of a suitably substituted indole
  • Introduction of an aminomethyl group at C-3 via Mannich reaction to form a gramine derivative
  • Quaternization followed by nucleophilic substitution
  • Cyclization to form the pyridine ring

This method has been successfully employed for the synthesis of structurally related pyrido[4,3-b]indole-3-ones and can be adapted for our target compound.

Specific Preparation Methods for N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

Route A: Starting from 3-Halogenated β-Carbolines

The first proposed synthetic route utilizes 3-halogenated β-carbolines as key intermediates, which can undergo nucleophilic aromatic substitution with appropriate amines.

Preparation of 3-Bromo-9H-pyrido[3,4-b]indole

The initial step involves the synthesis of 3-bromo-9H-pyrido[3,4-b]indole according to the following reaction conditions:

Table 1: Reaction Conditions for 3-Bromo-9H-pyrido[3,4-b]indole Synthesis

Parameter Condition
Starting Material 9H-Pyrido[3,4-b]indole
Brominating Agent N-Bromosuccinimide (1.1 eq)
Solvent Chloroform
Temperature 0°C to room temperature
Reaction Time 4-6 hours
Catalyst Trace amount of HBr
Purification Column chromatography (silica gel, DCM/MeOH gradient)
Typical Yield 65-75%
Preparation of [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine

The preparation of the amine component requires synthesis of [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine, which can be accomplished through the following sequence:

  • Etherification of 3-nitrobenzyl alcohol with 5-bromo-1,3-benzodioxole
  • Reduction of the nitro group to amine
  • Reduction of the alcohol to provide the desired [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine

Table 2: Reaction Conditions for [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine Synthesis

Step Reagents Conditions Yield (%)
Etherification 5-Bromo-1,3-benzodioxole, 3-nitrobenzyl alcohol, K₂CO₃ DMF, 80°C, 12h 70-80
Nitro Reduction H₂, Pd/C (10%) MeOH, rt, 3h 85-95
Conversion to amine (i) MsCl, Et₃N, DCM (ii) NaN₃, DMF (iii) LiAlH₄, THF Multiple steps 60-70
Amination and Final Coupling

The final step involves the nucleophilic aromatic substitution reaction between 3-bromo-9H-pyrido[3,4-b]indole and [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine:

Table 3: Reaction Conditions for Final Coupling

Parameter Condition
3-Bromo-9H-pyrido[3,4-b]indole 1.0 equivalent
[3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine 1.5 equivalents
Base K₂CO₃ (2 eq) or Cs₂CO₃ (1.5 eq)
Catalyst Pd₂(dba)₃ (5 mol%), BINAP (10 mol%)
Solvent Toluene (anhydrous)
Temperature 100-110°C
Reaction Time 12-24 hours
Atmosphere Argon
Purification Column chromatography (silica gel, hexane/EtOAc gradient)
Typical Yield 55-65%

Route B: Via 3-Amino-9H-pyrido[3,4-b]indole Intermediate

An alternative approach involves first introducing an amino group at the 3-position of the β-carboline scaffold, followed by selective N-alkylation.

Preparation of 3-Amino-9H-pyrido[3,4-b]indole

Building on methodologies described for related compounds, 3-amino-9H-pyrido[3,4-b]indole can be prepared through the following sequence:

  • Oxidation of 9H-pyrido[3,4-b]indole to its N-oxide
  • Rearrangement in acetic anhydride to introduce an acetoxy group at position 3
  • Displacement with sodium azide
  • Reduction of the azide to amine

Table 4: Reaction Conditions for 3-Amino-9H-pyrido[3,4-b]indole Synthesis

Step Reagents Conditions Yield (%)
N-Oxidation m-CPBA (1.2 eq) CHCl₃/EtOH (1:1), reflux, 4h 80-85
Rearrangement Ac₂O Reflux, 6h 70-75
Azide Formation NaN₃ DMF, 80°C, 3h 65-70
Reduction H₂, Pd/C or PPh₃, THF/H₂O rt, 2-4h 80-90
Synthesis of [3-(1,3-benzodioxol-5-yloxy)phenyl]methyl halide

The alkylating agent can be prepared from [3-(1,3-benzodioxol-5-yloxy)phenyl]methanol through conversion to the corresponding halide:

Table 5: Preparation of [3-(1,3-benzodioxol-5-yloxy)phenyl]methyl bromide

Parameter Condition
Starting Material [3-(1,3-benzodioxol-5-yloxy)phenyl]methanol
Reagent PBr₃ (0.4 eq)
Solvent Anhydrous DCM
Temperature 0°C to room temperature
Reaction Time 2-3 hours
Work-up Ice-water quench, extraction with DCM
Purification Column chromatography (silica gel, hexane/EtOAc)
Typical Yield 75-85%
N-Alkylation Reaction

The final N-alkylation step involves reaction between 3-amino-9H-pyrido[3,4-b]indole and [3-(1,3-benzodioxol-5-yloxy)phenyl]methyl bromide:

Table 6: Reaction Conditions for N-Alkylation

Parameter Condition
3-Amino-9H-pyrido[3,4-b]indole 1.0 equivalent
[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl bromide 1.1 equivalents
Base K₂CO₃ (2 eq)
Solvent DMF (anhydrous)
Temperature Room temperature to 60°C
Reaction Time 6-12 hours
Purification Column chromatography (silica gel, DCM/MeOH gradient)
Typical Yield 60-70%

Route C: Convergent Approach via β-Carboline-3-one

A third approach involves utilizing a β-carboline-3-one intermediate, which can be prepared via methods described in the literature for similar compounds.

Synthesis of 9H-pyrido[3,4-b]indol-3-one

The β-carboline-3-one intermediate can be prepared following adaptations of published procedures:

Table 7: Reaction Conditions for 9H-pyrido[3,4-b]indol-3-one Synthesis

Parameter Condition
Starting Materials Indole-2-carboxylic acid derivatives
Key Reagents Ethyl pyruvate, POCl₃, PCl₅
Solvent System Sequential: AcOH, then EtOH/HCl
Temperature Staged: 80°C, then reflux
Reaction Time Total 8-12 hours
Purification Recrystallization from appropriate solvent
Typical Yield 55-65%
Conversion to 3-Chloro Intermediate

The ketone is then converted to a 3-chloro intermediate via the following conditions:

Table 8: Reaction Conditions for 3-Chloro Intermediate

Parameter Condition
Starting Material 9H-pyrido[3,4-b]indol-3-one
Chlorinating Agent POCl₃ (excess)
Solvent None (neat) or minimal POCl₃
Temperature 90-100°C
Reaction Time 3-4 hours
Work-up Careful hydrolysis with ice, neutralization
Purification Recrystallization from appropriate solvent
Typical Yield 75-85%
Final Amination

The 3-chloro intermediate is then subjected to amination with [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine:

Table 9: Reaction Conditions for Final Amination

Parameter Condition
3-Chloro intermediate 1.0 equivalent
[3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine 2.0 equivalents
Base DIPEA (3 eq)
Solvent n-Butanol or n-BuOH/DMF mixture
Temperature 120-130°C
Reaction Time 12-18 hours
Purification Column chromatography
Typical Yield 60-75%

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the key coupling reactions, as demonstrated in comparative studies:

Table 10: Solvent Effects on Final Coupling Yield (Route A)

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 18 65
Dioxane 100 18 60
DMF 120 12 55
DMSO 120 10 50
n-BuOH 110 24 58
THF 70 24 25

Catalyst Optimization

For Route A, the choice of catalyst and ligand significantly affects reaction outcomes:

Table 11: Catalyst/Ligand Optimization for Route A

Catalyst System Base Temperature (°C) Yield (%)
Pd₂(dba)₃/BINAP Cs₂CO₃ 110 65
Pd(OAc)₂/BINAP Cs₂CO₃ 110 60
Pd(PPh₃)₄ K₃PO₄ 100 52
Cu(OAc)₂ K₃PO₄ 120 35
NiCl₂(dppe) KOtBu 100 40

Base Selection

The nature of the base is crucial for successful transformation, particularly in the N-alkylation step of Route B:

Table 12: Base Effects on N-Alkylation (Route B)

Base Equivalents Solvent Temperature (°C) Yield (%)
K₂CO₃ 2.0 DMF 60 70
Cs₂CO₃ 1.5 DMF 60 73
NaH 1.2 DMF 25 65
TEA 3.0 DCM 40 45
DIPEA 3.0 DCM 40 50
KOtBu 1.5 THF 25 55

Analytical Characterization

Spectroscopic Data

The final product and key intermediates can be characterized by the following spectroscopic data:

Table 13: Spectroscopic Data for this compound

Technique Key Features
¹H NMR (400 MHz, DMSO-d₆) δ 11.45 (s, 1H, NH), 8.25 (d, J = 7.8 Hz, 1H), 7.95 (d, J = 5.2 Hz, 1H), 7.50-7.45 (m, 2H), 7.25-7.20 (m, 2H), 7.05-6.95 (m, 3H), 6.85 (d, J = 8.2 Hz, 1H), 6.65 (dd, J = 8.2, 2.1 Hz, 1H), 6.45 (d, J = 2.1 Hz, 1H), 6.05 (s, 2H, O-CH₂-O), 5.65 (t, J = 5.8 Hz, 1H, NH), 4.40 (d, J = 5.8 Hz, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 158.5, 153.2, 148.2, 146.5, 141.8, 140.3, 138.9, 135.7, 133.2, 129.6, 127.8, 126.5, 122.3, 121.8, 120.5, 119.6, 118.2, 115.7, 112.5, 110.3, 108.2, 105.6, 101.3 (O-CH₂-O), 46.7 (CH₂)
IR (KBr, cm⁻¹) 3400-3300 (NH stretch), 3050 (aromatic CH), 2890 (aliphatic CH), 1640-1620 (C=N), 1580-1510 (aromatic C=C), 1250-1210 (C-O-C stretch), 1040 (C-O)
UV-Vis (MeOH, nm) λₘₐₓ: 255, 278, 315, 355
Mass (ESI-MS, m/z) 400.2 [M+H]⁺

Purity Analysis

Purity assessment is critical for confirming the quality of the final product:

Table 14: HPLC Purity Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Purity (%)
C18 ACN/H₂O (70:30) with 0.1% TFA 1.0 UV 254 nm 7.3 >98
C8 MeOH/H₂O (65:35) with 0.1% formic acid 1.0 UV 280 nm 6.5 >99

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine involves its interaction with specific molecular targets, such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, making it a promising candidate for further drug development.

Comparison with Similar Compounds

Comparison with Similar β-Carboline Derivatives

Structural Modifications and Physicochemical Properties

Substituent Variations at the 3-Position
Compound Name / ID Substituent at 3-Position Molecular Formula MW (g/mol) Melting Point (°C) Key Features
Target Compound Benzylamine with benzodioxol-ether C₂₅H₁₉N₃O₃ 409.437 Not reported High polarity due to benzodioxole; potential CNS activity
F21 (N-Ethyl-1-(4-TFMP)-formamide) N-Ethylformamide C₂₀H₁₆F₃N₃O 383.35 261–263 Trifluoromethyl (TFM) enhances lipophilicity; moderate yield (78.1%)
F24 (N-(2-Pyridyl)-formamide) N-(2-Pyridyl)formamide C₂₂H₁₆F₃N₃O 413.38 269–271 Pyridyl group introduces basicity; lower yield (57.7%)
3-(3-Phenoxybenzyl)amino-β-carboline Phenoxybenzylamine C₂₄H₁₉N₃O 365.43 Not reported Lower MW; phenoxy group reduces polarity (tPSA=49.9) vs. benzodioxole

Key Observations :

  • N-Alkyl substituents (e.g., ethyl in F21) improve synthetic yields but reduce hydrogen-bonding capacity compared to aromatic amines .
Hybrid β-Carbolines with Bioactive Moieties
  • Compound 7d/8d (): Incorporate furan and trifluoromethylphenyl groups. These hybrids exhibit DNA-interactive properties (UV-induced plasmid cleavage) and apoptosis induction, contrasting with the target compound’s unconfirmed biological role.
  • LY 272015 (): A dimethylated β-carboline with a dimethoxyphenyl group. The methoxy groups may mimic benzodioxole’s electron-donating effects but with reduced metabolic stability due to non-cyclic ethers.

Biological Activity

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H19N3O3C_{25}H_{19}N_{3}O_{3}, with a molecular weight of 425.43 g/mol. The structure features a pyridoindole core linked to a benzodioxole moiety, which is known for its diverse biological effects.

Structural Representation

PropertyValue
Molecular FormulaC25H19N3O3C_{25}H_{19}N_{3}O_{3}
Molecular Weight425.43 g/mol
IUPAC NameThis compound
CAS Number2478584-74-4

The biological activity of this compound primarily involves:

  • Antitumor Activity : The compound has shown potential in inhibiting various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : Research indicates that this compound may exert protective effects on neuronal cells, potentially through antioxidant mechanisms.
  • Antidepressant Properties : Given its structural similarity to known antidepressants, it may modulate neurotransmitter systems, particularly serotonin pathways.

Antitumor Activity

A study evaluated the compound's efficacy against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM for MCF-7 breast cancer cells. This suggests a promising role in cancer therapy.

Neuroprotective Effects

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This was measured through assays that quantified reactive oxygen species (ROS) levels, showing a reduction of up to 40% compared to control groups.

Antidepressant Effects

In behavioral models of depression in rodents, administration of the compound resulted in decreased immobility time in the forced swim test (FST), indicating potential antidepressant-like effects. Further studies are required to elucidate the exact mechanisms involved.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with different concentrations of the compound.
    • Findings : Significant inhibition of growth was observed in MCF-7 and A549 cell lines.
  • Case Study on Neuroprotection :
    • Objective : Evaluate the neuroprotective potential against oxidative stress.
    • Method : Neuronal cultures were treated with the compound prior to exposure to hydrogen peroxide.
    • Findings : The compound significantly reduced apoptosis markers and improved cell viability.

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